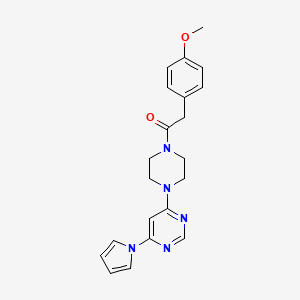

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-28-18-6-4-17(5-7-18)14-21(27)26-12-10-25(11-13-26)20-15-19(22-16-23-20)24-8-2-3-9-24/h2-9,15-16H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSDGPQODBQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H20N6O2, with a molecular weight of 340.4 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Biological Activities

Anticancer Activity

Research indicates that compounds similar to this piperazine derivative exhibit potent anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant inhibition of cancer cell proliferation. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a study highlighted that certain pyrimidine derivatives showed IC50 values in the low nanomolar range against various cancer cell lines .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Enzyme inhibition studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase (AChE) and other enzymes involved in neurotransmission and metabolic processes. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Properties

Piperazine derivatives have been reported to possess antimicrobial activity against various bacterial strains. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial cell membranes, leading to effective inhibition of bacterial growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : The compound likely interacts with specific kinases involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis.

- Receptor Modulation : It may act as a modulator of various receptors, influencing neurotransmitter release and activity.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress within cells.

Case Study 1: Anticancer Efficacy

A study involving a series of piperazine derivatives demonstrated that modifications in the substituents significantly impacted their anticancer efficacy. The evaluated compounds showed varying degrees of activity against different cancer cell lines, with some achieving over 70% inhibition at micromolar concentrations .

Case Study 2: Antimicrobial Testing

In another investigation, several piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperazine nitrogen increased the antimicrobial potency, with some compounds showing MIC values below 50 µg/mL against resistant strains .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

a. Thioether vs. Pyrrole Substitutions

- Compound 5e (): Contains a 2-((4-methoxybenzyl)thio)pyrimidin-4-yl group instead of the pyrrole-substituted pyrimidine. The thioether linkage may enhance lipophilicity compared to the pyrrole’s electron-rich nitrogen heterocycle. Compound 5e showed moderate PARP1 inhibition (IC₅₀ = 18 μM) in breast cancer cells .

b. Thieno[2,3-d]pyrimidine Derivatives

- Compound 7a (): Features a thieno[2,3-d]pyrimidine core fused with a thiophene ring.

Piperazine Substituents and Linker Modifications

a. Sulfonyl vs. Carbonyl Linkers

- Compound 7n (): Incorporates a 4-nitrophenylsulfonyl group on piperazine. Sulfonyl groups are strong electron-withdrawing substituents, which may enhance receptor binding through polar interactions. This compound has a higher molecular weight (520.11 g/mol) and melting point (161–163°C) compared to the target compound .

b. Arylpiperazine Derivatives

Methoxyphenyl vs. Heteroaryl Substituents

- Compound: 2-(1H-Indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone replaces the pyrrole with an indole ring.

Structural and Pharmacological Data Comparison

Table 1: Key Properties of Target Compound and Analogues

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.